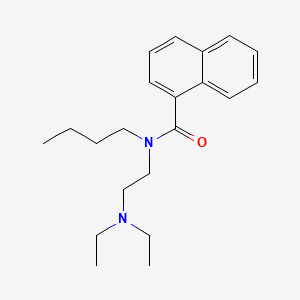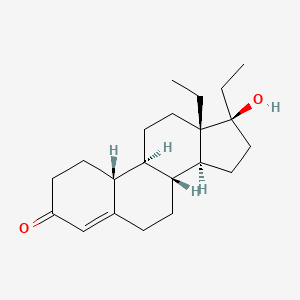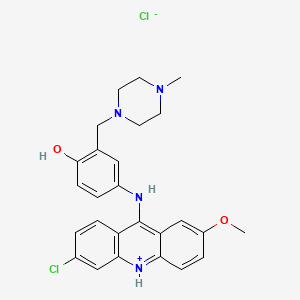
4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol
説明
4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol, also known as CMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
科学的研究の応用
Cancer Research
HM03 has been identified as a potent and selective inhibitor of HSPA5 (Heat shock 70kDa protein 5), which is also known as Bip or Grp78 . This protein is involved in cancer cell survival, making HM03 a significant compound in cancer research. It exhibits a prominent inhibition effect, leading to reduced survival of cancer cells at certain concentrations .
Drug Development
Due to its selective inhibition properties, HM03 is a candidate for drug development, especially in targeting diseases where HSPA5 plays a crucial role. Its ability to become cytotoxic at concentrations higher than the effective concentrations opens avenues for developing targeted cancer therapies .
Molecular Biology Studies
HM03’s interaction with HSPA5 can be used to study the molecular biology of stress responses within cells. Since HSPA5 is a stress response protein, HM03 can help in understanding how cells cope with stressful conditions like hypoxia or nutrient deprivation which are common in tumor environments .
Biochemical Assays
Researchers utilize HM03 in biochemical assays to investigate its inhibitory effects on HSPA5. These assays help in determining the potency and efficacy of HM03 as an inhibitor and its potential therapeutic index .
Structural Biology
The design of HM03 is based on structural biology principles. Studies involving HM03 can provide insights into the structure-activity relationship (SAR) of HSPA5 inhibitors, which is crucial for the rational design of new therapeutic agents .
Pharmacological Research
HM03’s pharmacological profile, including its toxicity, metabolism, and bioavailability, is an area of active research. Understanding these aspects is essential for advancing HM03 from preclinical studies to clinical trials .
These are some of the primary fields where HM03 is being applied in scientific research. Each application provides valuable insights that contribute to our understanding and treatment of diseases, particularly cancer.
作用機序
Target of Action
HM03 is a potent and selective inhibitor of HSPA5 . HSPA5, also known as Bip or Grp78, is a member of the Heat shock protein 70 (HSP70) family . These proteins are chaperones that protect other proteins from stress and promote nascent polypeptide folding .
Mode of Action
HM03 interacts with HSPA5, forming more binding interactions with HSPA5 than with other HSP70 proteins . This interaction inhibits the function of HSPA5, disrupting its anti-apoptotic function and impairing its function as a critical HSP90 co-chaperone .
Biochemical Pathways
HSPA5 plays a role in the folding and assembly of proteins in the endoplasmic reticulum . It is crucial for the proper glycosylation, folding, and maintenance of cell homeostasis, and the prevention of apoptosis . By inhibiting HSPA5, HM03 can disrupt these processes and induce apoptosis .
Result of Action
HM03 has demonstrated anticancer activity . In vitro, HM03 exhibited over 50% inhibition at a 25 µM concentration in HCT116 cells . It becomes cytotoxic when concentrations are higher than the effective concentrations .
特性
IUPAC Name |
4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2/c1-30-9-11-31(12-10-30)16-17-13-19(4-8-25(17)32)28-26-21-6-3-18(27)14-24(21)29-23-7-5-20(33-2)15-22(23)26/h3-8,13-15,32H,9-12,16H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSDGTMJKOGWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of HM03?
A: HM03 acts as an inhibitor of the ERCC1-XPF endonuclease, a critical enzyme involved in various DNA repair pathways, including nucleotide excision repair (NER) and interstrand crosslink repair []. By inhibiting ERCC1-XPF, HM03 hinders the repair of DNA damage, potentially leading to the accumulation of DNA lesions and ultimately cell death, particularly in cancer cells.
Q2: How does the structure of HM03 contribute to its inhibitory activity against ERCC1-XPF?
A: While the provided research primarily focuses on HM03 as an ERCC1-XPF inhibitor [], it does mention the synthesis of seven novel HM03 derivatives designed to interact with the XPF double helix-hairpin-helix (HhH2) domain, which is crucial for ERCC1-XPF heterodimerization. This suggests that modifications within the HM03 structure, particularly those influencing interactions with the XPF HhH2 domain, can impact its inhibitory activity. Further research is needed to fully elucidate the structure-activity relationship of HM03 and its derivatives.
Q3: What evidence supports the potential of HM03 as an anti-cancer agent?
A: The research highlights the ability of HM03 to sensitize colorectal cancer cells to UV radiation and cyclophosphamide, a DNA-damaging chemotherapeutic agent []. This sensitization suggests that HM03 could enhance the efficacy of existing cancer treatments that rely on DNA damage.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1663185.png)
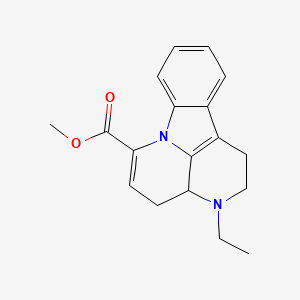
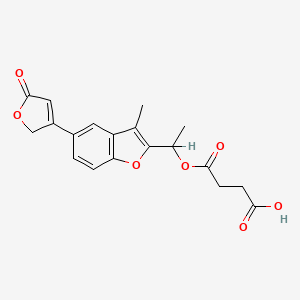

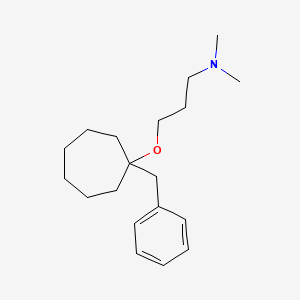
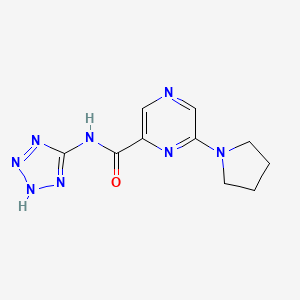

![1-Fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene](/img/structure/B1663195.png)

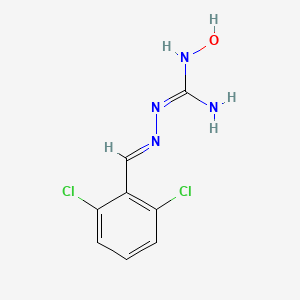
![Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)-](/img/structure/B1663202.png)
